Doxazosin methanesulfonate, (S)- is a pharmaceutical compound primarily used as an antihypertensive agent and for the treatment of benign prostatic hyperplasia. It belongs to the class of selective alpha-1 adrenergic receptor antagonists, which work by relaxing blood vessels and improving urine flow. The compound is a salt form of doxazosin, which enhances its solubility and bioavailability.
Doxazosin methanesulfonate is synthesized from doxazosin, which can be derived from various chemical precursors. The synthesis process often involves the use of methanesulfonic acid to form the methanesulfonate salt, enhancing its pharmacological properties. Doxazosin itself is synthesized through multiple chemical reactions involving starting materials such as 4-methoxyphenylacetone .
Doxazosin methanesulfonate is classified as:
The synthesis of doxazosin methanesulfonate typically involves a multi-step process:
Doxazosin methanesulfonate has a complex molecular structure characterized by its quinazoline core. The specific stereochemistry (S)- indicates the configuration around the chiral center in the molecule.
Doxazosin methanesulfonate can undergo various chemical reactions typical for amines and sulfonates:
These reactions are important for understanding the stability and reactivity of doxazosin methanesulfonate in different environments, especially during formulation processes.
Doxazosin methanesulfonate acts primarily by blocking alpha-1 adrenergic receptors located on vascular smooth muscle. This blockade leads to:
The mechanism involves competitive inhibition at alpha-1 receptors, leading to physiological effects that are beneficial for managing hypertension and urinary symptoms associated with prostate enlargement .
The stability and solubility profiles make doxazosin methanesulfonate particularly suitable for oral formulations, including extended-release tablets .
Doxazosin methanesulfonate is primarily used in clinical settings for:
In addition to its therapeutic uses, ongoing research explores its potential applications in other areas such as cardiovascular health and metabolic syndrome management .
(S)-Doxazosin methanesulfonate (mesylate) is an enantiopure salt comprising the (S)-enantiomer of doxazosin—a quinazoline derivative—and methanesulfonic acid (MSA). Its molecular formula is C₂₃H₂₅N₅O₅·CH₃SO₃H, with a systematic name of 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-[(2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl]piperazine monomethanesulfonate [10]. The quinazoline core features a chiral 2,3-dihydro-1,4-benzodioxan-2-yl carbonyl group, where the asymmetric carbon determines the (S)-configuration. This stereocenter is critical for receptor binding selectivity. X-ray diffraction confirms that the mesylate anion (CH₃SO₃⁻) forms an ionic bond with the protonated piperazine nitrogen of doxazosin, stabilizing the crystal lattice [4]. Key spectroscopic characteristics include:
Table 1: Key Structural Features of (S)-Doxazosin Methanesulfonate
Component | Chemical Structure | Role in Salt |
---|---|---|
(S)-Doxazosin cation | Quinazoline-4-amino, piperazine-N⁺, chiral benzodioxane | Pharmacophore; chiral specificity |
Methanesulfonate anion | CH₃SO₃⁻ | Counterion; enhances stability |
Stereocenter | (S)-configuration at C2 of benzodioxane ring | Dictates enantiomeric purity |
The synthesis of (S)-doxazosin relies on constructing the quinazoline scaffold while controlling the chiral benzodioxane moiety. A representative route proceeds as follows:
To bypass resolution, catalytic asymmetric methods directly generate the chiral benzodioxane fragment:
Method | Catalyst System | Key Conditions | ee (%) | Yield (%) |
---|---|---|---|---|
Vanadyl-catalyzed epoxidation | VO(acac)₂/(S,S)-tartrate | CH₂Cl₂, 0°C, tBuOOH | 84–91 | 70–85 |
Organocatalytic N-acylation | Isothiourea C4 | Toluene/THF, Na₂CO₃, rt | 90–95 | 85–99 |
Asymmetric hydrogenation | Ru-BINAP | H₂ (50 bar), MeOH | 95 | 92 |
Methanesulfonic acid (MSA, CH₃SO₃H) is pivotal in forming stable, crystalline (S)-doxazosin mesylate:
Table 3: Properties of Methanesulfonate vs. Other Acid Salts
Property | Methanesulfonate Salt | Hydrochloride Salt | Sulfate Salt |
---|---|---|---|
Melting Point (°C) | 289–291 | ~260 (decomp.) | >300 |
Aqueous Solubility | High (4.7 mg/mL) | Moderate (2.1 mg/mL) | Low (1.2 mg/mL) |
Hygroscopicity | Low | High | Moderate |
Stability to Oxidation | Excellent | Good | Poor |
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1
CAS No.: